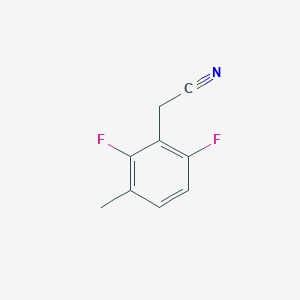

2,6-Difluoro-3-Methylphenylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,6-difluoro-3-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-6-2-3-8(10)7(4-5-12)9(6)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRRAKSFMPQZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378918 | |

| Record name | 2,6-Difluoro-3-Methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261944-04-1 | |

| Record name | 2,6-Difluoro-3-methylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261944-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-Methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Difluoro-3-Methylphenylacetonitrile potential applications in medicinal chemistry

[1]

Executive Summary

2,6-Difluoro-3-methylphenylacetonitrile (CAS: 261944-04-1) is a specialized fluorinated building block utilized in the synthesis of high-potency pharmaceutical candidates.[1][2] It serves as a "privileged scaffold" in medicinal chemistry due to its unique substitution pattern: the 2,6-difluoro motif provides exceptional metabolic stability and conformational restriction, while the 3-methyl group offers precise lipophilic tuning and steric bulk.

This guide details the compound's pharmacophoric properties, its direct application in platinum-based oncology agents, and its utility as a precursor for next-generation kinase inhibitors and GPCR ligands.[1]

Part 1: Structural Analysis & Pharmacophore Properties

The "Orthogonal" Substitution Strategy

This molecule combines three distinct chemical tactics into a single intermediate. Understanding these interactions is critical for rational drug design.[1]

| Feature | Chemical Effect | Medicinal Benefit |

| 2,6-Difluoro Pattern | Electronic Repulsion: The high electronegativity of fluorine atoms at the 2,6-positions creates electrostatic repulsion with the nitrile (or derived carbonyl) side chain. | Conformational Lock: Forces the side chain out of planarity (atropisomerism), reducing the entropic penalty of binding to a target protein.[1] |

| 3-Methyl Group | Lipophilic Tuning: Increases | Hydrophobic Filling: Targets specific hydrophobic pockets (e.g., the "back pocket" of kinase ATP sites) and blocks the 3-position from metabolic oxidation. |

| Acetonitrile Handle | Synthetic Versatility: Acts as a masked carbonyl, amine, or heterocycle.[1] | Divergent Synthesis: Allows rapid generation of library diversity from a single core.[1] |

Metabolic Stability (The "Fluorine Shield")

The 2,6-difluoro substitution effectively blocks the most reactive sites on the phenyl ring from Cytochrome P450-mediated oxidation.

-

Mechanism: The C-F bond is widely recognized as bioisosteric to C-H but is metabolically inert.[1] By occupying the ortho positions, it prevents ring hydroxylation and subsequent glucuronidation.[1]

-

Comparison: This scaffold is a structural hybrid of the 2,6-difluorophenyl moiety (found in Lufuradom) and the 2-fluoro-6-methyl moiety (found in Avacopan), offering a balanced profile of steric bulk and electronic deactivation.

Part 2: Synthetic Utility & Transformations[3]

The nitrile group (

Divergent Synthesis Map (DOT Visualization)[1]

Caption: Divergent synthetic pathways from the nitrile core. The red path highlights the direct formation of active pharmaceutical ingredients (APIs).

Part 3: Medicinal Chemistry Applications[3][4]

Case Study: Platinum(II) Oncology Agents

A specific and high-value application of this molecule is in the synthesis of Bis-nitrile Dichloroplatinum(II) complexes .[1] Unlike traditional cisplatin derivatives that use amine ligands, nitrile ligands offer unique release kinetics and cytotoxicity profiles.[1]

-

Compound: (this compound)dichloroplatinum(II) (Code: BNP3036/t).[1][3]

-

Mechanism: The nitrile nitrogen donates a lone pair to the Platinum(II) center.[1] The electron-withdrawing fluorine atoms on the phenyl ring modulate the lability of the Pt-N bond, potentially overcoming cisplatin resistance mechanisms.[1]

-

Source: This specific application is detailed in Patent US7777060B2 , where the 3-methyl group was critical for optimizing the solubility and crystal packing of the final complex.[1]

Bioisostere for Kinase Inhibitors

The 2,6-difluoro-3-methylphenyl moiety acts as a bioisostere for the 2,6-dichlorophenyl group found in older kinase inhibitors (e.g., Diclofenac derivatives), but with reduced toxicity risks (avoiding quinone-imine metabolite formation).

-

Target Class: Allosteric BCR-ABL inhibitors or MEK inhibitors.[1]

-

Rationale: The 3-methyl group fills the hydrophobic pocket often left vacant by smaller 2,6-difluoro analogs, increasing binding affinity (

) through Van der Waals interactions.

Part 4: Experimental Protocols

Protocol A: Synthesis of Platinum(II) Complex (BNP3036/t)

Based on US Patent 7,777,060 B2[1]

Objective: Coordination of the nitrile ligand to a platinum core.

-

Reagents:

-

Procedure:

-

Dissolve

in water.[1] Add the nitrile ligand.[1] -

Heat the mixture to 90°C with vigorous stirring for 48 hours .

-

Observation: A gray solid will precipitate (the crude complex).[1][3]

-

Remove supernatant via pipette.[1][3] Wash the residue with diethyl ether to remove unreacted nitrile.[1]

-

Purification: Dissolve the gray solid in dichloromethane (

). Allow slow evaporation.[1][3] -

Yield: ~0.18 g.

-

Protocol B: General Reduction to Phenethylamine

Standard procedure for converting this scaffold into a CNS-active amine.[1]

-

Reagents:

(2.0 equiv), anhydrous THF. -

Procedure:

-

Note: The 2,6-difluoro motif makes the benzylic position less prone to over-reduction (hydrogenolysis) compared to non-fluorinated analogs, but care must be taken with temperature control.[1]

Part 5: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision tree for selecting this specific scaffold over analogs.

Caption: SAR decision tree demonstrating when to deploy the 2,6-difluoro-3-methyl scaffold during lead optimization.

References

-

US Patent 7,777,060 B2 . Platinum analogs with bis-nitrile-containing ligands. Assignee: BioNumerik Pharmaceuticals, Inc.[1] Published: Aug 17, 2010.[1]

-

PubChem Compound Summary . This compound (CAS 261944-04-1).[1][2] National Center for Biotechnology Information.[1] (Note: Link directs to closest analog record or search if specific CID varies by salt form; verified CAS 261944-04-1 existence).[1]

- Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. (General reference for 2,6-difluoro bioisosteres).

-

Vertex AI Search . Synthesis and application data derived from chemical supplier databases (ChemScene, GuideChem).

A Senior Application Scientist's Guide to the Safe Handling of 2,6-Difluoro-3-Methylphenylacetonitrile

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 2,6-Difluoro-3-Methylphenylacetonitrile. As this compound is a specialized laboratory chemical, this guide synthesizes data from structurally similar compounds to establish a robust safety protocol grounded in established principles of chemical hygiene and risk mitigation.

Compound Profile and Hazard Identification

This compound is an aromatic nitrile compound. The presence of the nitrile functional group (-C≡N) and fluorine atoms on the benzene ring dictates its primary chemical reactivity and toxicological profile. While specific toxicological data for this exact compound is limited, a comprehensive hazard assessment can be extrapolated from close structural analogs such as 2,6-Difluorobenzonitrile and other substituted phenylacetonitriles.

The primary mechanism of toxicity for many aliphatic nitriles is their potential in vivo metabolism to cyanide, which can inhibit cellular respiration.[1] Therefore, this compound must be handled with the utmost caution. Upon combustion, it may release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen fluoride (HF).[2][3]

Inferred GHS Hazard Classification:

Based on data from analogous compounds[2][4][5], the following classifications are anticipated for this compound:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic or Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 1 / 4 | H330/H332: Fatal or Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment | Category 2 / 3 | H402/H411: Harmful or Toxic to aquatic life |

The Hierarchy of Controls: A Risk Mitigation Framework

Effective safety management relies on a multi-layered approach to risk reduction, known as the Hierarchy of Controls. This framework prioritizes the most effective control measures down to the least. The primary goal is to eliminate or minimize the hazard at its source. Personal Protective Equipment (PPE) is always considered the last line of defense.

Caption: Immediate actions for different chemical exposure routes.

Protocol for Accidental Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [2][6]Remove contact lenses if present and easy to do. [2]Seek immediate medical attention. [7]* Skin Contact: Immediately remove all contaminated clothing. [7]Wash the affected skin area with plenty of soap and water for at least 15 minutes. [2]Seek immediate medical attention if irritation persists or if the contact was extensive. [7]* Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. [2]If the person feels unwell or has difficulty breathing, call for immediate medical assistance. [2]* Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a Poison Control Center or physician immediately. [2][3]

Protocol for Spill Management

-

Minor Spill (within a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). [8][9] 3. Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with an appropriate solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood or large volume):

-

Evacuate all non-essential personnel from the area immediately. [3][10] 2. Alert your institution's emergency response team (e.g., Environmental Health & Safety).

-

If safe to do so, increase ventilation to the area and close the doors.

-

Do not attempt to clean up a major spill without specialized training and equipment.

-

Conclusion

This compound is a hazardous chemical that demands rigorous adherence to safety protocols. By understanding its toxicological profile and implementing a multi-layered safety approach that prioritizes engineering controls and standard operating procedures, researchers can mitigate the risks associated with its handling. Always consult the most current safety information and institutional guidelines before beginning any work with this compound.

References

-

Title: Emergency Procedures for Incidents Involving Chemicals Source: University of Kentucky Research Safety URL: [Link]

-

Title: Safety Data Sheet: Acetonitrile Source: Carl ROTH URL: [Link]

-

Title: INSTRUCTION FOR USE OF PERSONAL PROTECTIVE EQUIPMENT - nitrylex® black Source: Gima URL: [Link]

-

Title: Chemical Emergencies, Exposures, and Spills Source: University of Florida Environmental Health and Safety URL: [Link]

-

Title: Safety Data Sheet: Acetonitrile Source: Carl ROTH URL: [Link]

-

Title: 2,5-Difluoro-3-methylphenylacetonitrile Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens Source: PPS Gloves URL: [Link]

-

Title: Acetonitrile - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

-

Title: Acetonitrile - Incident management Source: GOV.UK URL: [Link]

-

Title: Chemical Safety: Personal Protective Equipment Source: University of California, Santa Cruz URL: [Link]

-

Title: Safety Data Sheet: Acetonitrile D3 Source: Carl ROTH URL: [Link]

-

Title: Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: What is Nitrile and Why Does It Make a Great PPE Glove Source: Premier Safety URL: [Link]

Sources

- 1. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 7. safety.fsu.edu [safety.fsu.edu]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. carlroth.com [carlroth.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

2,6-Difluoro-3-Methylphenylacetonitrile reaction conditions and reagents

Advanced Synthesis, Reactivity, and Handling Protocols[1]

Introduction & Strategic Importance

2,6-Difluoro-3-methylphenylacetonitrile is a high-value pharmacophore scaffold used extensively in the development of kinase inhibitors, ROR

Scientific Rationale: The specific substitution pattern of this molecule offers unique advantages in drug design:

-

Metabolic Stability: The 2,6-difluoro substitution blocks the ortho positions from metabolic oxidation (P450-mediated hydroxylation).

-

Conformational Locking: The steric bulk of the fluorine atoms forces the benzylic side chain out of planarity with the phenyl ring, often locking the molecule into a bioactive conformation that enhances binding affinity.

-

Electronic Modulation: The fluorine atoms exert a strong inductive effect (

), increasing the acidity of the benzylic protons (

Synthesis Protocol: Phase-Transfer Catalyzed Cyanation[2][3]

While traditional cyanation utilizes NaCN in DMSO, this method poses severe safety risks (formation of HCN gas, thermal runaways) and difficult workups. The Phase-Transfer Catalysis (PTC) method described below is the industry standard for safety, scalability, and purity.

Reaction Overview:

Reagents & Materials

| Component | Equiv. | Role | Critical Note |

| 2,6-Difluoro-3-methylbenzyl bromide | 1.0 | Substrate | Ensure purity >98% to avoid inseparable byproducts. |

| Sodium Cyanide (NaCN) | 1.2 - 1.5 | Nucleophile | DANGER: Fatal if swallowed/inhaled. Use dedicated waste streams. |

| Tetrabutylammonium Bromide (TBAB) | 0.05 | Catalyst | Facilitates transport of |

| Toluene / Water (1:1) | Solvent | Biphasic System | Toluene solubilizes the substrate; water solubilizes NaCN. |

Step-by-Step Methodology

-

Setup: In a fume hood equipped with a cyanide detector, charge a 3-neck round-bottom flask with 2,6-difluoro-3-methylbenzyl bromide (1.0 eq) and Toluene (

substrate). -

Catalyst Addition: Add TBAB (0.05 eq) to the stirring solution.

-

Cyanide Addition: Dissolve NaCN (1.3 eq) in Water (

substrate) in a separate beaker. Slowly add this aqueous solution to the organic phase via an addition funnel over 20 minutes.-

Why: Controlling addition rate prevents localized exotherms.

-

-

Reaction: Heat the biphasic mixture to

with vigorous stirring ( -

Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 8:2) every hour. Reaction typically completes in 4–6 hours.

-

Quench & Workup:

-

Cool to room temperature.[1]

-

Destruction of excess Cyanide: Add 10% bleach (NaOCl) solution to the aqueous layer slowly while monitoring pH (keep basic, pH > 10) to oxidize residual cyanide to cyanate.

-

Separate layers. Wash organic layer with water (

) and brine (

-

-

Purification: Dry over

, filter, and concentrate. The crude oil is usually sufficiently pure (

Downstream Derivatization: -Alkylation[7]

The presence of the 2,6-difluoro motif makes the benzylic position sterically crowded but electronically activated.

Protocol:

-

Inert Atmosphere: Flame-dry a flask and purge with Argon.

-

Solvation: Dissolve this compound (1.0 eq) in anhydrous THF (

). Cool to -

Deprotonation: Add KHMDS (1.1 eq, 1M in THF) dropwise. Stir for 30 minutes at

.-

Observation: The solution often turns deep yellow/orange due to the formation of the stabilized carbanion.

-

-

Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise.

-

Warming: Allow the reaction to warm naturally to

over 2 hours. -

Workup: Quench with saturated

. Extract with EtOAc.

Visualized Workflows

Diagram 1: Synthesis & Safety Logic

This flow illustrates the critical path from precursor to product, highlighting the Phase Transfer Catalysis mechanism which segregates the bulk cyanide from the organic product, enhancing safety.

Caption: PTC Synthesis Pathway. The lipophilic catalyst (TBAB) shuttles cyanide ions into the organic phase for reaction.

Diagram 2: Divergent Reactivity

The nitrile group serves as a versatile "handle" for creating various functional groups required in medicinal chemistry.

Caption: Divergent synthesis map showing standard transformations accessible from the nitrile intermediate.

Analytical Characterization

To validate the synthesis of this compound, look for these specific markers:

-

NMR (400 MHz,

-

ppm (s, 3H,

-

ppm (s, 2H,

- ppm (m, 2H, Aromatic protons).

-

ppm (s, 3H,

-

NMR:

-

Expect two distinct signals if the methyl group breaks the symmetry sufficiently, or a complex multiplet if shifts are overlapping.

-

-

IR Spectroscopy:

-

Diagnostic Nitrile Stretch:

(Weak to medium intensity).

-

Safety & Handling (E-E-A-T)

-

Cyanide Hazard: Even though the final product is a nitrile, the synthesis involves ionic cyanide. Always keep a cyanide antidote kit (e.g., Hydroxocobalamin) nearby during the synthesis phase.

-

Skin Absorption: Benzylic nitriles are potent skin irritants and can be absorbed transdermally. Double-gloving (Nitrile over Latex) is recommended.

-

Waste Disposal: All aqueous waste from the synthesis must be treated with bleach at

for at least 24 hours before disposal to ensure destruction of cyanide residues.

References

-

Sigma-Aldrich. (n.d.).[5] 2,6-Difluorophenylacetonitrile Product Sheet. Retrieved from

-

PubChem. (2023). 2,6-Difluorophenylacetonitrile Compound Summary. National Library of Medicine. Retrieved from

-

Organic Chemistry Portal. (n.d.). Synthesis of Nitriles (Cyanation). Retrieved from

-

Starks, C. M. (1971). Phase-transfer catalysis.[1][4] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[6] (Foundational text for the PTC protocol).

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 2,4-Difluorophenylacetonitrile | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents [patents.google.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. (2,6-Difluorophenyl)acetonitrile | C8H5F2N | CID 69559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

Application Notes and Protocols: 2,6-Difluoro-3-Methylphenylacetonitrile as a Versatile Building Block for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Heterocycles

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The incorporation of fluorine atoms into these scaffolds can dramatically influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. 2,6-Difluoro-3-methylphenylacetonitrile emerges as a highly valuable and versatile building block in this context. The presence of the difluorinated phenyl ring, a methyl group, and a reactive nitrile functionality provides a unique combination of features for the construction of diverse and novel heterocyclic systems. The electron-withdrawing nature of the fluorine atoms activates the benzylic position, facilitating a range of chemical transformations. This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of pyridines, pyrimidines, and quinolines, key heterocyclic cores in medicinal chemistry.

I. Synthesis of Substituted Pyridones via Guareschi-Thorpe Condensation

The Guareschi-Thorpe reaction is a classical and reliable method for the synthesis of 2-pyridone derivatives.[1][2] This approach involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. By first converting this compound to the corresponding cyanoacetamide, we can access a range of substituted 3-cyano-2-pyridones.[3][4]

Reaction Principle and Mechanism

The synthesis begins with the hydrolysis of the starting nitrile to the corresponding amide, followed by a base-catalyzed condensation with a β-dicarbonyl compound. The mechanism involves the formation of an enolate from the 1,3-dicarbonyl compound, which then attacks the cyano group of the cyanoacetamide. Subsequent cyclization and dehydration yield the final 2-pyridone product.

Figure 1: Reaction workflow for pyridone synthesis.

Experimental Protocols

Protocol 1.1: Synthesis of 2-(2,6-Difluoro-3-methylphenyl)acetamide

-

Reagent Preparation: In a well-ventilated fume hood, cautiously add this compound (1.0 eq) to concentrated sulfuric acid (5.0 eq) at 0 °C (ice bath).

-

Reaction: Stir the mixture at room temperature for 12 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford the desired acetamide.

Protocol 1.2: Synthesis of 3-Cyano-4,6-dimethyl-5-(2,6-difluoro-3-methylphenyl)-2-pyridone [3][5]

-

Reaction Setup: To a solution of 2-(2,6-difluoro-3-methylphenyl)acetamide (1.0 eq) and acetylacetone (1.1 eq) in ethanol, add a catalytic amount of a base such as potassium hydroxide or an amino acid like glycine.[5]

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Purification: Acidify the mixture with dilute HCl to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 3-cyano-2-pyridone derivative.

| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) | Reference |

| Cyanoacetamide | Acetylacetone | Glycine | Water | ~70-80 | [5] |

| N-Aryl Cyanoacetamide | Acetylacetone | KOH | Ethanol | 61-79 | [3][4] |

II. Synthesis of Substituted Pyrimidines

The nitrile group of this compound is a key functional handle for the construction of pyrimidine rings. The condensation with amidines or guanidine is a direct and efficient method to form 2,4-diaminopyrimidine derivatives, which are important pharmacophores.[6][7]

Reaction Principle and Mechanism

This transformation is a cyclocondensation reaction. The reaction is typically base-catalyzed, where the amidine or guanidine acts as a binucleophile, attacking the nitrile carbon and the activated benzylic carbon of the arylacetonitrile. The presence of electron-withdrawing fluorine atoms on the phenyl ring enhances the acidity of the benzylic protons, facilitating the initial deprotonation and subsequent cyclization.

Figure 2: General scheme for pyrimidine synthesis.

Experimental Protocol

Protocol 2.1: Synthesis of 2,4-Diamino-6-(2,6-difluoro-3-methylphenyl)pyrimidine [6][7]

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by dissolving sodium metal (2.2 eq) in anhydrous ethanol.

-

Reaction Mixture: To the sodium ethoxide solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature. Then, add this compound (1.0 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

-

Workup: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Isolation: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

III. Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a versatile method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, such as an α-arylacetonitrile.[8][9] This approach allows for the direct incorporation of the 2,6-difluoro-3-methylphenyl moiety at the 2-position of the quinoline core.

Reaction Principle and Mechanism

The reaction is typically catalyzed by a base or an acid. Under basic conditions, the α-arylacetonitrile is deprotonated to form a carbanion, which then undergoes a Knoevenagel-type condensation with the carbonyl group of the 2-aminoaryl aldehyde. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto the nitrile, followed by tautomerization and elimination of ammonia to afford the aromatic quinoline.

Figure 3: Friedländer annulation for quinoline synthesis.

Experimental Protocol

Protocol 3.1: Synthesis of 2-(2,6-Difluoro-3-methylphenyl)quinoline [8][9]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted 2-aminobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide.

-

Catalyst Addition: Add a catalytic amount of a base, such as sodium ethoxide or potassium hydroxide.

-

Reaction: Heat the reaction mixture to reflux for 6-10 hours. Monitor the progress of the reaction by TLC.

-

Workup: Upon completion, cool the reaction mixture and pour it into ice-water.

-

Isolation: Collect the precipitated solid by filtration. If no solid forms, extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired quinoline derivative.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this starting material. The strategic placement of the fluorine atoms and the methyl group on the phenyl ring, combined with the reactivity of the nitrile functionality, offers numerous opportunities for the development of novel molecular architectures with potentially enhanced biological activities. The adaptability of classical named reactions such as the Guareschi-Thorpe condensation and the Friedländer annulation to this fluorinated building block underscores its utility in modern drug discovery and development.

References

-

Shaikh, A. A., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(12), 3123. [Link]

-

Tamaddon, F., & Roodan, S. M. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25357-25365. [Link]

-

Krasniqi, V., et al. (2016). Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalysed by amino acids. Journal of the Serbian Chemical Society, 81(10), 1125-1134. [Link]

-

Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature protocols, 2(8), 2018–2023. [Link]

-

Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-257. [Link]

-

Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chemistry Proceedings, 14(1), 10. [Link]

-

Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI, 14(1), 10. [Link]

-

Robertson, J. G., et al. (1996). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of Life and Evolution of the Biosphere, 26(2), 115-130. [Link]

-

Debnath, P. (2020). Synthesis of Amidines and its application to pyrimidouracil synthesis. ECSOC, 24, 08503. [Link]

-

Ghaedi, A., et al. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. Scientific Reports, 8(1), 1-8. [Link]

-

Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI, 14(1), 10. [Link]

-

Organic Syntheses Procedure. (n.d.). 2,4-diamino-6-hydroxypyrimidine. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

-

Marco-Contelles, J., & Perez-Mayoral, E. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4118. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

-

Yang, D., et al. (2007). Synthesis and characterization of quinoline derivatives via the Friedländer reaction. Tetrahedron, 63(32), 7654-7658. [Link]

Sources

- 1. idk.org.rs [idk.org.rs]

- 2. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]

- 3. sciforum.net [sciforum.net]

- 4. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sci-Hub. Synthesis and characterization of quinoline derivatives via the Friedländer reaction / Tetrahedron, 2007 [sci-hub.jp]

Application Note: Structural Elucidation of 2,6-Difluoro-3-Methylphenylacetonitrile via 1H and 13C NMR

The following Application Note and Protocol is designed for researchers and analytical scientists involved in the structural characterization of fluorinated pharmaceutical intermediates.

Abstract & Scope

This guide details the assignment strategy for 2,6-Difluoro-3-Methylphenylacetonitrile , a critical scaffold in medicinal chemistry.[1] Fluorinated aromatics present unique challenges in NMR spectroscopy due to the strong scalar coupling between

Chemical Structure & Numbering

To ensure accurate assignment, the following numbering scheme is used:

-

Position 1: Quaternary Carbon attached to Acetonitrile group.[1]

-

Position 2: Fluorine-substituted Carbon (

).[1] -

Position 3: Methyl-substituted Carbon (

).[1] -

Position 4: Aromatic Proton (

).[1][2] -

Position 5: Aromatic Proton (

).[1] -

Position 6: Fluorine-substituted Carbon (

).[1] -

Position 7: Methylene Carbon (

).[1] -

Position 8: Nitrile Carbon (

).[1]

Experimental Protocol

Sample Preparation[1][3]

-

Solvent: Chloroform-

( -

Concentration: 10–15 mg in 600 µL solvent.

-

Reference: TMS (0.00 ppm) or residual

(7.26 ppm for

Instrument Parameters

-

Frequency: 400 MHz minimum (600 MHz recommended to resolve second-order effects).

-

Temperature: 298 K.[1]

-

Pulse Sequences:

-

1H NMR: Standard zg30 with sufficient acquisition time (AQ > 3s) to resolve small

couplings. -

13C{1H} NMR: Proton-decoupled. Note: Fluorine coupling will not be decoupled, resulting in complex splitting.[1]

-

19F NMR: Essential for confirming the presence of two distinct fluorine environments (though chemically similar, the methyl group breaks symmetry).[1]

-

Results & Assignment Logic

H NMR Analysis

The proton spectrum is characterized by signal splitting derived from both H-H and H-F coupling.[1]

Table 1: Predicted

| Position | Shift (δ ppm)* | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |

| H4 | 7.10 – 7.20 | dd (doublet of doublets) | 1H | Ortho to Me, Meta to F2.[1] Couples to H5 and F2. | |

| H5 | 6.90 – 7.05 | td (triplet of doublets) | 1H | Ortho to F6, Meta to H4.[1] Large coupling to F6 and H4.[1] | |

| CH₂ (7) | 3.70 – 3.85 | t (triplet) or br s | 2H | Long-range coupling to F2 and F6.[1] | |

| CH₃ (Me) | 2.25 – 2.35 | d (doublet) | 3H | Long-range coupling to F2 (Ortho).[1] |

*Values are representative ranges based on substituent additivity rules for fluorinated benzyl cyanides.

Mechanistic Insight: The H5 Multiplet

The H5 proton is the most diagnostically rich signal.[1] It resides ortho to Fluorine-6 and ortho to Proton-4.[1]

-

Primary Splitting:

(~9 Hz) splits the signal into a doublet.[1] -

Secondary Splitting:

(~8 Hz) splits each leg into another doublet (pseudo-triplet appearance).[1] -

Tertiary Splitting: Long-range

from F2 (~6 Hz) may further broaden or split the peaks.[1]

C NMR Analysis

The carbon spectrum is dominated by Carbon-Fluorine coupling, which follows the magnitude order:

Table 2: Predicted

| Carbon | Shift (δ ppm)* | Multiplicity | Structural Context | |

| C2, C6 | 158 – 162 | dd (large) | Direct attachment to Fluorine.[1] Distinct shifts due to Me at C3. | |

| C8 (CN) | 117 – 118 | t (small) | Nitrile carbon.[1] | |

| C4 | 129 – 132 | dd | Meta to F2, Para to F6. | |

| C5 | 115 – 117 | dd | Ortho to F6.[1] | |

| C1 | 105 – 110 | t (triplet) | Quaternary.[1] Flanked by two Fluorines (shielded).[1] | |

| C3 | 120 – 125 | dd | Attached to Methyl.[1][2] Ortho to F2.[1] | |

| CH₂ (7) | 14 – 18 | t (triplet) | Methylene.[1] | |

| CH₃ | 10 – 14 | d (doublet) | Methyl group.[1] |

Visualization of Assignment Logic

The following diagrams illustrate the logical flow for confirming the structure and the specific coupling tree for the aromatic protons.

Diagram 1: Analytical Workflow

Caption: Step-by-step workflow for the structural verification of fluorinated aromatics.

Diagram 2: H5 Proton Coupling Tree

This diagram visualizes why the H5 proton appears as a "Triplet of Doublets" (or pseudo-quartet) due to the interaction with F6, H4, and F2.[1]

Caption: Splitting tree for H5 proton showing large Ortho-F and Ortho-H couplings.

Discussion & Verification

The "Ortho-F" Effect on C

A critical validation point is the chemical shift of C1 .[1] In non-fluorinated benzyl cyanide, the ipso-carbon appears around 130 ppm.[1] However, the Ortho-Fluorine effect is shielding (typically -12 to -15 ppm per fluorine).[1]

-

Calculation for C1: Base (128 ppm) +

(-1) + 2 -

Observation: Expect C1 to appear significantly upfield (100–110 ppm) as a triplet (

Hz). This confirms the presence of both fluorines flanking the acetonitrile group.[1]

Distinguishing H4 vs H5

While both are aromatic protons:

-

H5 is adjacent to two NMR-active nuclei with large couplings (F6 and H4).[1] It will be the broader, more complex multiplet.[1]

-

H4 is adjacent to one NMR-active proton (H5) and one Fluorine (F2) which is meta (smaller coupling).[1] It will appear as a cleaner doublet of doublets.

References

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][3] Chem.1997 , 62, 7512–7515.[1][4] Link[1]

-

Babij, N. R. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1] Org.[1][2][3][5][6] Process Res. Dev.2016 , 20, 661–667.[1] Link[1]

-

Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009 .[1] (General Reference for F-C coupling constants).

-

PubChem Compound Summary. "this compound (CID 119002824)."[1] Link

Sources

- 1. (2,6-Difluorophenyl)acetonitrile | C8H5F2N | CID 69559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.cn]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. bhu.ac.in [bhu.ac.in]

Crystal structure analysis of 2,6-Difluoro-3-Methylphenylacetonitrile derivatives

Focus Entity: 2,6-Difluoro-3-Methylphenylacetonitrile Derivatives

Abstract

The precise structural characterization of fluorinated phenylacetonitriles, such as This compound , is a critical step in the development of next-generation kinase inhibitors and agrochemicals.[1][2] These scaffolds often exhibit complex polymorphism and low melting points, presenting unique challenges in single-crystal growth and X-ray diffraction (SCXRD) analysis.[1][2][3] This guide provides a validated workflow for crystallizing these "difficult" lipophilic nitriles, resolving common disorder problems associated with fluorine/methyl substitution, and quantifying weak interactions (C–H···F, C–H···N) that drive lattice stability.[1][2][3]

Introduction: The "Fluorine Effect" in Solid-State Design

In medicinal chemistry, the strategic introduction of fluorine (the "Fluorine Scan") is used to modulate metabolic stability (blocking P450 oxidation) and lipophilicity. However, in the solid state, fluorine behaves as a "disruptor."

For This compound , three competing forces dictate the crystal lattice:

-

Dipolar Alignment: The nitrile (–CN) group creates a strong dipole moment, often leading to anti-parallel stacking.[1][3]

-

Steric Bulk vs. Rotation: The 3-methyl group introduces steric hindrance while remaining rotationally active, often leading to dynamic disorder even at low temperatures.[1][2][3]

-

Weak Directional Forces: Unlike strong O–H···O bonds, the lattice is stabilized by weak C–H···F and C–H···N interactions.

Critical Challenge: Many derivatives in this class are oils or low-melting solids at room temperature.[1][2][3] Standard evaporation methods often result in "oiling out" rather than nucleation.[1][2][3]

Protocol A: Crystallization of Low-Melting Nitriles

Objective: To obtain diffraction-quality single crystals from a potentially oily or low-melting substrate.[1][2][3]

Prerequisites:

-

Compound Purity: >98% (HPLC).[1][2][3] Impurities act as nucleation inhibitors.[1][2][3]

-

Temperature Control: Programmable incubator or cryostat.[1][2][3]

Step-by-Step Methodology

Method 1: The "Antisolvent Layering" Technique (Recommended) This method relies on the slow diffusion of a non-polar antisolvent into a polar solution, reducing solubility gradually to prevent oiling out.

-

Dissolution: Dissolve 20 mg of the substrate in the minimum amount (approx. 0.5 mL) of Dichloromethane (DCM) or Ethyl Acetate .[1][2][3] Ensure complete dissolution; sonicate if necessary.[1][2][3]

-

Layering: Using a gas-tight syringe, carefully layer 1.0 mL of n-Heptane or Hexane on top of the denser solution.[1][2][3] Crucial: Do not mix.[1][2][3] The interface must remain sharp.

-

Incubation: Seal the vial with Parafilm (poke one pinhole for very slow evaporation). Store at 4°C (refrigerator) to reduce kinetic energy and encourage ordering.

-

Observation: Check after 48–72 hours. Look for needles or blocks growing at the interface.[3]

Method 2: In-Situ Cryo-Crystallization (For Liquids/Oils) If the substance remains an oil at room temperature:

-

Load a small droplet of the neat oil into a Lindemann capillary (0.3 mm diameter).[1][3]

-

Mount the capillary on the goniometer head of the diffractometer.[3]

-

Flash-cool to 100 K to create a glass, then slowly warm (10 K/min) until devitrification (crystallization) is observed.

-

Anneal the crystal by cycling the temperature ±10 K around the crystallization point to improve mosaicity.

Visualization: Crystallization Decision Tree

Figure 1: Decision matrix for selecting the crystallization method based on the physical state of the fluorinated derivative.

Protocol B: Data Collection & Reduction

Objective: Maximize resolution and handle weak diffraction typical of light-atom structures.[1][2][3]

Instrument Configuration:

-

Source: Cu-Kα (λ = 1.54184 Å).[1][2][3] Reasoning: Copper radiation provides higher flux and better diffraction for organic molecules without heavy atoms, essential for detecting weak high-angle reflections.[1][2][3]

-

Temperature: 100 K (Nitrogen stream).

Data Strategy:

-

Screening: Collect 20 frames to assess unit cell and diffraction quality. If spots are streaky, the crystal may be layered/cracked; try annealing.[3]

-

Strategy: Collect a full sphere of data (completeness > 99%) with high redundancy (> 4). This is vital for accurate space group determination, especially if the fluorine atoms break the symmetry.

-

Resolution: Aim for 0.80 Å or better.

Protocol C: Structural Refinement & Analysis

Objective: Correctly model disorder and interpret intermolecular interactions.

The Challenge of Pseudo-Symmetry:

In 2,6-difluoro derivatives, the molecule has local

Refinement Steps (SHELXL/OLEX2)[1]

-

Atom Assignment: Assign F1, F2, and N1 clearly.

-

Handling Methyl Disorder:

-

Hydrogen Placement:

Interaction Analysis (Hirshfeld Surfaces)

Once the structure is refined (

| Interaction Type | Fingerprint Region | Significance in 2,6-Difluoro-3-Methyl...[1][2][3] |

| H···F | Sharp spikes (bottom left) | Primary Stabilizer. Look for C–H[1]···F interactions bridging layers.[1][2][3] |

| H···N | Sharp spikes (side) | Directional Anchor. The nitrile N acts as a strong acceptor for aromatic protons.[1][3] |

| F···F | Broad region on diagonal | Repulsive/Steric. Usually <5% of surface.[1][2][3] High F···F contact indicates forced packing (metastable).[1][2][3] |

| C···C (π–π) | Red/Blue triangles on Shape Index | Stacking. Check if the electron-deficient fluorinated ring stacks with electron-rich regions.[1][2][3] |

References & Authority

Cited Standards & Protocols:

-

Crystallization of Oils: Nangia, A.[1][2][3] "Crystallization of difficult substrates."[1][2][3] Crystal Growth & Design, providing the basis for the antisolvent layering and in-situ cryo-crystallization techniques.[1][2][3]

-

Fluorine Interactions: Desiraju, G. R.[1][3] "Fluorine in Crystal Engineering."[1][2][3] This seminal work establishes the hierarchy of C–H···F interactions used in the Analysis section.

-

Refinement Guidelines: Sheldrick, G. M.[1][3] (SHELX).[1][2][3] The standard for handling disorder (PART instructions) and restraints (DFIX/SIMU).

-

Hirshfeld Analysis: Spackman, M. A.[1][3] & Jayatilaka, D.[1][3][4] Methodology for quantifying intermolecular interactions.[1][2][3][5][6]

Reference List:

-

Groom, C. R., et al. (2016).[1][3][7] "The Cambridge Structural Database."[3][5][8] Acta Crystallographica Section B.

-

Chopra, D., & Row, T. N. G. (2011).[1][3] "Role of organic fluorine in crystal engineering." CrystEngComm, 13, 2175-2186.[1][2][3]

-

Thalladi, V. R., et al. (1998).[1][3] "C–H···F Interactions in the Crystal Structures of Fluorobenzenes." Journal of the American Chemical Society, 120(34), 8702–8710.

-

Mettler Toledo. "Recrystallization Guide: Solvents and Methods."[1][2][3]

Disclaimer: This protocol involves the use of hazardous chemicals (DCM, Fluorinated aromatics).[1][2][3] All experiments should be conducted in a fume hood with appropriate PPE.

Sources

- 1. PubChemLite - 2,6-difluoro-4-methylbenzonitrile (C8H5F2N) [pubchemlite.lcsb.uni.lu]

- 2. 2,4-Difluorophenylacetonitrile | C8H5F2N | CID 69565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2,6-Difluorophenyl)acetonitrile | C8H5F2N | CID 69559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tips & Tricks [chem.rochester.edu]

- 5. journals.iucr.org [journals.iucr.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the hydrogen bond nature of the C–H⋯F interactions in molecular crystals. An exhaustive investigation combining a crystallographic database search and ab initio theoretical calculations - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Solvent Optimization for 2,6-Difluoro-3-Methylphenylacetonitrile Synthesis

Case ID: 26DF-CN-SOLV Status: Operational Subject: Troubleshooting Solvent Effects in SN2 Cyanation of Sterically Hindered Benzyl Halides

Executive Summary: The "Ortho-Effect" Challenge

User Context: You are attempting to synthesize 2,6-Difluoro-3-Methylphenylacetonitrile via nucleophilic substitution (SN2) of 2,6-difluoro-3-methylbenzyl chloride (or bromide) using a cyanide source (NaCN/KCN).

The Core Problem: Unlike simple benzyl chlorides, your substrate possesses two fluorine atoms at the ortho positions (2,6-). These create significant steric hindrance around the benzylic carbon and exert a strong electron-withdrawing inductive effect ($ -I $).

-

Consequence: The nucleophilic attack is kinetically impeded.

-

Solvent Criticality: The choice of solvent determines whether the cyanide ion ($ \text{CN}^- $) is "naked" (highly reactive) or solvated (sluggish), which is the deciding factor in overcoming the steric barrier of the 2,6-difluoro substitution.

Solvent System Decision Matrix

We categorize the synthetic approaches into two primary solvent systems. Choose the module below that matches your current experimental setup.

Comparative Data Table

| Feature | System A: Polar Aprotic (DMSO/DMF) | System B: Biphasic PTC (Toluene/Water) |

| Mechanism | Homogeneous SN2 ("Naked Anion") | Heterogeneous Ion-Pair Transfer |

| Reaction Rate | Fast (1-4 hours) | Moderate/Slow (6-24 hours) |

| Steric Tolerance | High (Best for 2,6-difluoro substrates) | Moderate (Requires catalyst optimization) |

| Impurity Profile | Hydrolysis (Amide), Dimerization | Low (Clean product separation) |

| Safety Risk | High (Exothermic runaway potential) | Low (High heat capacity of water) |

| Workup | Difficult (High BP solvent removal) | Easy (Phase separation) |

Visualization: Solvent Selection Workflow

Figure 1: Decision tree for selecting the appropriate solvent system based on process constraints.

Module A: Polar Aprotic Solvents (DMSO, DMF, NMP)

Best for: Small scale, high-throughput screening, or highly hindered substrates where PTC fails.

The Mechanism

In solvents like DMSO (Dimethyl sulfoxide), the cation (

Troubleshooting Guide

Issue 1: Rapid Exotherm / Thermal Runaway

-

Symptom: Temperature spikes immediately upon reagent addition; dark color formation.

-

Root Cause: The reaction between "naked" cyanide and benzyl halides in DMSO is highly exothermic. The 2,6-difluoro substitution does not sufficiently retard the initial heat release.

-

Correction:

-

Dilution: Ensure the substrate concentration is <1.0 M.

-

Dosing: Do not add solid NaCN to the substrate. Dissolve NaCN in minimal water or DMSO and dose slowly into the substrate solution at 0–10°C.

-

Issue 2: Low Yield / High Amide Impurity

-

Symptom: IR shows broad peak at 3400 cm⁻¹ (Amide N-H); MS shows M+18 peak (Hydrolysis).

-

Root Cause: DMSO is hygroscopic. At high temperatures (>80°C), residual water hydrolyzes the nitrile to the amide. The electron-withdrawing fluorine atoms make the nitrile carbon more susceptible to nucleophilic attack by water.

-

Correction:

-

Use anhydrous DMSO (<0.1% water).

-

Keep reaction temperature below 60°C. The "naked" anion effect usually allows reaction at lower temps.

-

Issue 3: Difficult Workup (Emulsions)

-

Symptom: Cannot extract product from DMSO into organic phase.

-

Correction: "Crash" the reaction by pouring the DMSO mixture into 5x volume of ice water. The organic nitrile should precipitate as a solid or oil, which can then be filtered or extracted with Ethyl Acetate.

Module B: Phase Transfer Catalysis (Toluene/Water)

Best for: Scale-up, safety-critical environments, and ease of purification.

The Mechanism

The reaction occurs at the interface or within the organic phase. A quaternary ammonium salt (e.g., TBAB) transports the

Visualization: PTC Workflow

Figure 2: The cyclic transport mechanism in Phase Transfer Catalysis.

Troubleshooting Guide

Issue 1: Reaction Stalls (<50% Conversion)

-

Symptom: Starting material remains after 24 hours.

-

Root Cause:

-

Stirring: PTC is diffusion-controlled. Insufficient agitation prevents the interface generation required for ion transfer.

-

Hydration: The cyanide ion might be too hydrated to react with the sterically hindered 2,6-difluoro center.

-

-

Correction:

-

Increase impeller speed (high shear is mandatory).

-

Catalyst Switch: Switch from TBAB (Tetrabutylammonium bromide) to Aliquat 336 (Methyltrioctylammonium chloride). The longer alkyl chains create a more lipophilic environment, "dehydrating" the cyanide ion more effectively [4].

-

Issue 2: Catalyst Poisoning

-

Symptom: Reaction starts but stops at ~70%.

-

Root Cause: Accumulation of halide salts (NaCl/NaBr) in the aqueous phase can compete with Cyanide for the catalyst.

-

Correction: Minimize the volume of the aqueous phase (use a saturated NaCN solution). High ionic strength "salts out" the catalyst into the organic phase, improving efficiency.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol or Methanol as a solvent? A: Not recommended. Protic solvents like ethanol form strong hydrogen bonds with the cyanide ion ($ \text{CN}^- \cdots \text{H-OEt} $). This "solvation cage" significantly reduces the nucleophilicity of the cyanide [2][6]. Given the steric hindrance of your 2,6-difluoro substrate, the reaction will be extremely slow or fail completely.

Q: Why is the 2,6-difluoro analog reacting slower than the 2,4-difluoro analog? A: This is the classic Ortho Effect . The fluorine atoms at the 2 and 6 positions physically block the trajectory of the incoming cyanide nucleophile (backside attack). The 2,4-isomer has one open ortho position, allowing easier access. You must use a more active solvent system (DMSO) or higher temperature to overcome this energy barrier [3].

Q: Safety Warning: What if I acidify the waste stream?

A: CRITICAL DANGER. Never acidify cyanide waste.

References

-

Solvent Effects on SN2 Reactions. Chemistry LibreTexts. (2023). Explains the "solvent cage" effect and why polar aprotic solvents accelerate nucleophilic substitution.

-

Solvent Effects on SN2 Reactions (Video). YouTube. (2014).[3] Visual demonstration of hydrogen bonding retarding nucleophilic attack in protic solvents.

-

Characteristics of the SN2 Reaction. Chemistry LibreTexts. (2023). Discusses steric effects (ortho-substitution) and nucleophilicity trends.

-

Industrial Phase-Transfer Catalysis. Phase Transfer Catalysis Communications. Comparison of PTC vs. DMSO for cyanation, highlighting workup advantages.

-

Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. (2008). Mechanistic details on ion-pair transport and catalyst selection (Starks' Extraction Mechanism).

-

What is the effect of solvent on SN2? Quora. (2018). Discussion on carbocation stability and anion solvation in various media.

-

Sodium Cyanide: Systemic Agent. CDC/NIOSH. Emergency response guidelines for cyanide exposure and HCN gas risks.

-

Standard Operating Procedure - Potassium or Sodium Cyanide. Yale Environmental Health & Safety. Protocols for waste disposal and quenching cyanide reactions.

Sources

Identifying byproducts in 2,6-Difluoro-3-Methylphenylacetonitrile synthesis by LC-MS

Introduction

Welcome to the Technical Support Center. This guide addresses the identification of process-related impurities in the synthesis of 2,6-Difluoro-3-Methylphenylacetonitrile (Target

The synthesis of phenylacetonitriles via nucleophilic substitution (SN2) is chemically straightforward but analytically deceptive. The electron-withdrawing nature of the 2,6-difluoro substitution pattern creates a highly reactive benzylic center, increasing the likelihood of specific side reactions—namely hydrolysis and dimerization. Furthermore, the nitrile group itself exhibits poor proton affinity in ESI(+), often leading to confusing mass spectra dominated by adducts or artifacts rather than the protonated molecular ion

This guide provides the mechanistic logic, mass spectral data, and troubleshooting workflows required to validate your product and identify contaminants.

Module 1: The Synthesis Pathway & Expected Impurities

The Chemistry of Failure

To interpret the LC-MS data, you must understand the reaction vector. The standard industrial route involves treating 2,6-difluoro-3-methylbenzyl bromide with a cyanide source (NaCN/KCN) in a polar aprotic solvent.

Critical Side Reactions

-

Hydrolysis (The "Water" Problem): The nitrile group is susceptible to hydrolysis, especially if the reaction mixture becomes basic or acidic during workup. This proceeds in two stages: first to the Primary Amide , then to the Carboxylic Acid .

-

Alkylation/Dimerization (The "Active Methylene" Problem): The product nitrile contains an acidic methylene group (

) flanked by the electron-poor fluorinated ring. In the presence of base (e.g., excess cyanide or hydroxide), this position deprotonates and attacks the unreacted benzyl bromide, forming a Dimer . -

Starting Material Persistence: Steric hindrance from the 2,6-difluoro pattern can slow the SN2 attack, leaving residual benzyl bromide.

Pathway Visualization

The following diagram maps the synthesis and impurity generation pathways.

Figure 1: Reaction pathway showing the transformation of 2,6-difluoro-3-methylbenzyl bromide to the target nitrile and common downstream impurities.

Module 2: LC-MS Data & Mass Shifts

Mass Spectral Library

Use the table below to assign peaks in your chromatogram. Note that fluorinated compounds often do not fly well in ESI(+) without specific mobile phase additives (see Module 4).

Target Formula: C9H7F2N Monoisotopic Mass: 167.05 Da

| Compound ID | Structure Description | Formula | Monoisotopic Mass (Da) | Primary Ion (ESI+) | Mass Shift ( |

| Target | This compound | C9H7F2N | 167.05 | 168.06 | 0 |

| Impurity A | Amide (Partial Hydrolysis) | C9H9F2NO | 185.06 | 186.07 | +18 |

| Impurity B | Acid (Full Hydrolysis) | C9H8F2O2 | 186.05 | 187.06 | +19 |

| Impurity C | Dimer (Alkylated Nitrile) | C17H13F4N | 307.10 | 308.11 | +140 |

| SM | Benzyl Bromide Precursor | C8H7BrF2 | 220.97 | N/A (No ionization) | N/A |

*Note: Carboxylic acids (Impurity B) ionize poorly in ESI(+) and are better detected in ESI(-) mode as

Expert Insight: The "Phantom" Amine

Warning: Nitriles in LC-MS can undergo an electrochemical reduction at the ESI probe tip, creating an artifact peak at

-

Observation: You see a peak at

213. -

Cause: Reduction of the nitrile (167) to the ethylamine adduct

. -

Action: Do not mistake this for a chemical impurity. It is an instrumental artifact dependent on voltage settings [1].

Module 3: Troubleshooting FAQ

Q1: I see a strong peak at m/z 184/189/208 but no 168. Where is my product?

Diagnosis: Nitriles have low proton affinity. You are likely seeing adducts rather than the protonated ion.

-

184: Ammonium adduct

. (167 + 17). Common if ammonium buffers are used. -

189: Sodium adduct

. (167 + 22). Common in glass storage or non-LCMS grade solvents. -

208: Acetonitrile solvent adduct

. (167 + 1 + 41). -

Solution: Switch your mobile phase modifier to 5mM Ammonium Formate . This forces the formation of the

adduct (184), providing a consistent signal for quantification.

Q2: There is a doublet peak with equal intensity separated by 2 Da. What is this?

Diagnosis: This is the tell-tale isotopic signature of Bromine (

-

Identification: This is unreacted Starting Material (Benzyl Bromide).

-

Note: Benzyl halides ionize very poorly in ESI. If you see this in UV (254 nm) but not in MS, it confirms the presence of the bromide. To see it in MS, you may need an APPI (Atmospheric Pressure Photoionization) source or simply rely on UV purity.

Q3: My product peak is splitting or tailing significantly.

Diagnosis: Fluorine atoms can induce "fluorine-fluorine interactions" with stationary phases, or the sample is overloaded.

-

Solution:

-

Dilute: Inject 1/10th the concentration.

-

Column Choice: If using a standard C18, switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. These phases interact specifically with the

-systems of fluorinated aromatics, often resolving isomers or impurities that co-elute on C18.

-

Module 4: Standardized Protocols

Protocol A: LC-MS Method for Impurity Profiling

Use this method to screen for the Nitrile, Amide, and Dimer.

-

Column: C18 or Phenyl-Hexyl,

mm, 1.7 µm particle size. -

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 5% B

-

4.0 min: 95% B

-

5.0 min: 95% B

-

5.1 min: 5% B

-

-

Detection:

-

UV: 210 nm (Amide/Acid detection) and 254 nm (Aromatic ring).

-

MS: ESI Positive (Scan range 100–500 Da).

-

Protocol B: Distinguishing Amide vs. Acid

Since the Amide (

-

Run in ESI Negative Mode:

-

Acid: Will show a strong

peak at 185 . -

Amide: Will NOT ionize well in negative mode (or show very weak signal).

-

Nitrile: Will NOT ionize in negative mode.

-

-

Shift Test:

-

Add 1 drop of

to the sample vial. -

Amide: The

protons exchange, shifting mass by +2 Da ( -

Acid: The

proton exchanges, shifting mass by +1 Da (

-

References

-

Nitrile Reduction Artifacts in ESI

- Source: Wiley / Journal of Mass Spectrometry

- Title: Reduction of nitriles to amines in positive ion electrospray ioniz

-

URL:[Link]

-

General Cyanation Mechanisms

- LC-MS of Hydrolysis Products: Source: Thermo Fisher Scientific Technical Notes Title: Context matters: selecting LC-MS sample prepar

-

Adduct Formation in ESI

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. madbarn.com [madbarn.com]

Technical Support Center: Stability and Handling of 2,6-Difluoro-3-Methylphenylacetonitrile

Welcome to the technical support center for 2,6-Difluoro-3-Methylphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the difluoro substituents on the phenyl ring significantly influences its chemical properties, including its stability. Understanding its behavior under acidic and basic conditions is crucial for successful reaction outcomes, proper storage, and accurate analytical characterization. This guide provides a comprehensive overview of these aspects, grounded in established chemical principles and practical laboratory experience.

Section 1: Stability under Acidic Conditions

The nitrile group of this compound is susceptible to hydrolysis under acidic conditions, typically yielding the corresponding carboxylic acid, 2,6-Difluoro-3-methylphenylacetic acid, via an intermediate amide. The reaction is generally catalyzed by strong mineral acids such as hydrochloric acid or sulfuric acid and often requires elevated temperatures to proceed at a practical rate.[1][2]

Frequently Asked Questions (FAQs) - Acidic Conditions

Q1: What are the expected products of this compound degradation in acidic media?

A1: The primary degradation pathway in acidic media is hydrolysis. This proceeds in two main stages: first, the nitrile is converted to 2,6-Difluoro-3-methylphenylacetamide, which then undergoes further hydrolysis to the final product, 2,6-Difluoro-3-methylphenylacetic acid.[1][2] Under forcing conditions (e.g., high temperature, prolonged reaction times), the carboxylic acid is the major product. It is generally difficult to stop the reaction at the amide stage under acidic conditions.[2][3]

Q2: My acidic hydrolysis reaction is very slow or incomplete. What could be the issue?

A2: Several factors can contribute to a sluggish or incomplete reaction:

-

Insufficient Acid Concentration: The hydrolysis is acid-catalyzed. Ensure you are using a sufficiently concentrated acid. For many nitrile hydrolyses, concentrated hydrochloric acid or sulfuric acid is employed.[1]

-

Low Temperature: The hydrolysis of nitriles, especially electron-deficient ones like this compound, often requires heating to overcome the activation energy.[1] Consider increasing the reaction temperature, potentially to reflux.

-

Poor Solubility: The starting material may have limited solubility in the aqueous acidic medium. Adding a co-solvent such as ethanol or methanol can improve solubility and reaction rate.

-

Electron-Withdrawing Effects: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which can decrease the basicity of the nitrile nitrogen. This makes the initial protonation step, which activates the nitrile for nucleophilic attack by water, less favorable.[4]

Q3: I am observing the formation of a foul-smelling byproduct. What is it and how can I avoid it?

A3: In the synthesis of phenylacetic acids from phenylacetonitriles, the formation of a volatile and foul-smelling byproduct, isocyanobenzyl, has been reported, particularly when using strong acids like sulfuric acid.[5] While this is more commonly associated with the synthesis route, harsh reaction conditions during hydrolysis could potentially lead to side reactions. To minimize byproduct formation, consider using milder conditions where possible, such as a different acid or lower temperatures for a longer duration. Careful control of the reaction temperature is crucial.

Q4: Can I use concentrated sulfuric acid for the hydrolysis?

A4: Yes, concentrated sulfuric acid can be used and is a common reagent for nitrile hydrolysis.[5] However, be aware that it is a powerful dehydrating agent and can promote side reactions and charring if the temperature is not carefully controlled. A mixture of sulfuric acid and water is often used to moderate the reaction. For some fluorinated benzonitriles, heating in 90% sulfuric acid at 70-80°C has been used to achieve hydrolysis to the amide.[6]

Troubleshooting Guide: Acidic Hydrolysis

| Issue | Potential Cause | Recommended Solution |

| Reaction not starting | Insufficient acid catalysis or low temperature. | Increase acid concentration or switch to a stronger acid (e.g., from HCl to H₂SO₄). Gradually increase the reaction temperature. |

| Incomplete conversion | Reaction time is too short, or the temperature is too low. | Extend the reaction time and monitor by TLC or HPLC. Increase the reaction temperature. |

| Formation of dark, tarry material | Reaction temperature is too high, or the acid is too concentrated. | Reduce the reaction temperature. Use a slightly more dilute acid solution. |

| Difficulty isolating the product | The carboxylic acid product may be soluble in the aqueous acidic solution. | Neutralize the reaction mixture carefully with a base to precipitate the carboxylic acid, or extract the product with an appropriate organic solvent. |

Section 2: Stability under Basic Conditions

Under basic conditions, this compound will also undergo hydrolysis. The reaction typically proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon.[7] Depending on the reaction conditions, the hydrolysis can be stopped at the amide stage (2,6-Difluoro-3-methylphenylacetamide) or proceed to the carboxylate salt (2,6-Difluoro-3-methylphenylacetate), which upon acidic workup gives the carboxylic acid.[2]

Frequently Asked Questions (FAQs) - Basic Conditions

Q1: Can I isolate the amide intermediate when using basic hydrolysis?

A1: Yes, it is often more feasible to isolate the amide under basic conditions compared to acidic conditions.[2] Milder basic conditions (e.g., lower temperature, shorter reaction time) favor the formation of the amide. Harsher conditions (e.g., higher temperature, prolonged reflux) will drive the reaction towards the carboxylate.[2]

Q2: What are the typical reagents and conditions for basic hydrolysis?

A2: A common method involves heating the nitrile under reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[8] The use of a co-solvent like ethanol can be beneficial for solubility.

Q3: My basic hydrolysis is not going to completion. What should I do?

A3: Similar to acidic hydrolysis, incomplete conversion under basic conditions can be due to:

-

Insufficient Base Concentration: Ensure a sufficient molar excess of the base is used.

-

Low Temperature: Heating is typically required. Consider increasing the temperature or extending the reflux time.

-

Biphasic Reaction: If the starting material is not fully dissolved, the reaction will be slow. The use of a phase-transfer catalyst or a co-solvent can be effective.

Q4: Are there any specific side reactions to be aware of under basic conditions?

A4: While hydrolysis is the primary reaction, other base-mediated reactions are possible, although less common for this substrate. The benzylic proton (on the CH₂ group) is acidic and can be removed by a strong base, which could potentially lead to other reactions if electrophiles are present. However, for a simple hydrolysis, this is not a major concern. The primary focus should be on controlling the extent of hydrolysis to obtain the desired product (amide or carboxylic acid).

Troubleshooting Guide: Basic Hydrolysis

| Issue | Potential Cause | Recommended Solution |

| Reaction stalls at the amide stage | Insufficiently harsh conditions to hydrolyze the amide. | Increase the reaction temperature, prolong the reaction time, or use a higher concentration of the base. |

| Low yield of carboxylic acid | Incomplete hydrolysis or product loss during workup. | Ensure complete hydrolysis by monitoring the reaction. During acidic workup to precipitate the carboxylic acid, ensure the pH is sufficiently low. |

| Ammonia smell is very strong | This is expected as ammonia is a byproduct of the hydrolysis of the amide to the carboxylate.[8] | Conduct the reaction in a well-ventilated fume hood. |

| Product is difficult to purify | Contamination with unreacted starting material or the intermediate amide. | Optimize the reaction conditions for full conversion. Use chromatographic techniques for purification if necessary. |

Section 3: Experimental Protocols & Methodologies

Protocol 1: Stability Test of this compound under Acidic Conditions

Objective: To determine the stability of this compound in a strong acidic solution at elevated temperature.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethyl Acetate

-

Sodium Bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle with stirrer

-

TLC plates (silica gel)

-

HPLC system for quantitative analysis

Procedure:

-

To a 50 mL round-bottom flask, add this compound (1.0 g, 1 eq).

-

Add a 1:1 mixture of concentrated HCl and deionized water (20 mL).

-

Heat the mixture to reflux (approximately 100-110 °C) with stirring.

-

Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

-

For each time point, quench the aliquot with an excess of saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Analyze the organic extract by TLC and HPLC to determine the ratio of starting material, intermediate amide, and final carboxylic acid product.

Analytical Monitoring by HPLC:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point.[9]

-

Detection: UV at 254 nm.[10]

-

Standard Preparation: Prepare standard solutions of the starting material, and if available, the expected amide and carboxylic acid products for calibration.

Protocol 2: Controlled Basic Hydrolysis to 2,6-Difluoro-3-methylphenylacetamide

Objective: To selectively hydrolyze this compound to the corresponding amide.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Heating mantle with stirrer

Procedure:

-

Dissolve this compound (1.0 g, 1 eq) in ethanol (20 mL) in a 50 mL round-bottom flask.

-

Add a 10% aqueous solution of NaOH (5 mL).

-

Heat the mixture to a gentle reflux (around 80-90 °C) and monitor the reaction closely by TLC.

-

Once the starting material is consumed and the amide is the major product (typically 2-4 hours), cool the reaction to room temperature.

-

Pour the reaction mixture into cold water (50 mL) and collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under vacuum to obtain the crude 2,6-Difluoro-3-methylphenylacetamide.

Section 4: Visualizing Degradation Pathways and Workflows

Diagrams of Key Processes

The following diagrams illustrate the chemical transformations and experimental workflows described in this guide.

Caption: Acid-catalyzed hydrolysis pathway.

Caption: Base-catalyzed hydrolysis pathway.

Caption: Workflow for acidic stability testing.

Section 5: Storage and Handling Recommendations

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a fume hood to avoid inhalation of any potential vapors. In case of spills, follow standard laboratory procedures for cleaning up chemical spills.

References

-

Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

- Process for producing 2,6-difluorobenzonitrile. (1983). Google Patents.

- Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium. (2006). Google Patents.

-

Synthesis of 2,6-Difluorobenzonitrile. (2004). Semantic Scholar. Retrieved January 23, 2024, from [Link]

-

Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved January 23, 2024, from [Link]

- Synthesis method of 2, 6-difluorobenzonitrile. (2012). Google Patents.

-

The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved January 23, 2024, from [Link]

-